N-Methyliminodiacetic acid
Overview
Description
N-Methyliminodiacetic acid is an organic compound with the formula CH₃N(CH₂CO₂H)₂. It is a white solid that is primarily used as a chelating agent for iron. This compound is also a component of organoboron reagents, which are widely used in various chemical reactions .
Mechanism of Action
Target of Action
N-Methyliminodiacetic acid, an organic compound with the formula
CH3N(CH2CO2H)2CH_3N(CH_2CO_2H)_2CH3N(CH2CO2H)2
, is primarily used as a chelating agent for iron . It forms a complex with iron, effectively binding to it and altering its chemical behavior. This makes this compound a crucial component in various biochemical processes involving iron.Mode of Action
The mode of action of this compound involves its interaction with iron. As a chelating agent, this compound binds to iron, forming a stable complex . This interaction alters the chemical properties of iron, allowing it to participate in various biochemical reactions.
Biochemical Pathways
This compound affects the biochemical pathways involving iron. By chelating iron, this compound can influence the bioavailability and reactivity of iron in these pathways . This can have downstream effects on processes such as oxygen transport and DNA synthesis, which are crucial for cellular function and survival.
Biochemical Analysis
Biochemical Properties
N-Methyliminodiacetic acid is known to interact with various biomolecules. As a chelating agent, it binds to iron, forming a stable complex This interaction plays a crucial role in biochemical reactions, particularly in the context of iron metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its chelating activity. It binds to metal ions, particularly iron, forming stable complexes This can influence various biochemical processes, including enzyme activity and gene expression
Preparation Methods
N-Methyliminodiacetic acid is typically synthesized from iminodiacetic acid through N-methylation using the Eschweiler–Clarke reaction. This involves the reaction of iminodiacetic acid with formaldehyde and formic acid . Industrial production methods often involve similar synthetic routes but may include additional steps for purification and scaling up the process .
Chemical Reactions Analysis
N-Methyliminodiacetic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable catalysts.
Common reagents used in these reactions include formaldehyde, formic acid, and various catalysts. Major products formed from these reactions include derivatives used in further chemical synthesis .
Scientific Research Applications
N-Methyliminodiacetic acid has a wide range of scientific research applications:
Biology: It acts as a chelating agent, binding to metal ions and facilitating various biological processes.
Medicine: It is involved in the preparation of pharmaceutical compounds and can be used in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
N-Methyliminodiacetic acid can be compared with several similar compounds:
Imidodiacetic acid: Similar in structure but lacks the methyl group.
N-(2-Carboxyethyl)iminodiacetic acid: Contains an additional carboxyethyl group.
Nitrilotriacetic acid: Has three carboxymethyl groups instead of two.
The uniqueness of this compound lies in its specific structure, which allows it to form stable complexes with metal ions and its versatility in various chemical reactions .
Properties
IUPAC Name |
2-[carboxymethyl(methyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-6(2-4(7)8)3-5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSGEVNYFYKXCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196033 | |
Record name | Strombine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4408-64-4 | |
Record name | N-Methyliminodiacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4408-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyliminodiacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4408-64-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Strombine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyliminodiacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.326 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYLIMINODIACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1YP5H4NA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-Methyliminodiacetic acid?
A1: this compound has the molecular formula C5H9NO4 and a molecular weight of 147.13 g/mol.
Q2: Is there spectroscopic data available for MIDA?
A2: Yes, researchers have characterized MIDA and its derivatives using various spectroscopic techniques. Infrared (IR), Raman, and surface-enhanced Raman spectroscopy (SERS) have been particularly useful in studying the B-N dative bond in MIDA-protected boronate esters. []
Q3: What is the significance of this compound in organic synthesis?
A3: MIDA plays a crucial role as a protecting group for boronic acids, forming MIDA boronates. These derivatives exhibit remarkable stability towards air, moisture, and a wide range of reaction conditions, making them ideal for iterative cross-coupling reactions. [, , ]
Q4: How do MIDA boronates enable iterative cross-coupling strategies?
A4: The MIDA protecting group effectively attenuates the reactivity of the boronic acid towards cross-coupling. This allows for the selective coupling of other reactive groups present in the molecule. Mild, aqueous basic conditions can then deprotect the MIDA boronate, generating the reactive boronic acid for subsequent coupling steps. This cycle can be repeated multiple times, enabling the modular assembly of complex structures. [, , ]
Q5: Can you give examples of specific reactions where MIDA boronates have been successfully employed?
A5: MIDA boronates have been extensively utilized in Suzuki-Miyaura cross-coupling reactions. They have proven particularly useful in the synthesis of polyenes, including natural products like synechoxanthin. [, , ] Other applications include the synthesis of trans-2-(trifluoromethyl)cyclopropanes, [, ] the preparation of acylborons via ozonolysis of alkenylboronates, [] and in meta-selective C–H functionalization reactions. []
Q6: Are there any limitations to using MIDA boronates in synthesis?
A6: While MIDA boronates offer numerous advantages, certain challenges exist. One is the potential for protodeboronation, particularly with electron-deficient boranes. [] Additionally, the development of efficient and general methods for halide masking to enable polarity-reversed iterative cross-coupling strategies is an ongoing area of research. []
Q7: What is the role of computational chemistry in understanding MIDA boronate reactivity?
A7: Computational studies, primarily using density functional theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving MIDA boronates. For instance, DFT calculations have provided insights into the regioselectivity of electrophilic addition to allylic MIDA boronates, revealing the stabilizing effect of σ(C-B) hyperconjugation. [] DFT has also been applied to investigate the BF3-promoted rearrangement of oxiranyl MIDA boronates. []
Q8: Has the concept of B-N hyperconjugation in MIDA boronates been explored?
A8: Yes, research indicates that MIDA and its analogue TIDA (N-tert-butyliminodiacetic acid) can stabilize secondary alkyl α-radicals via σB-N hyperconjugation. This phenomenon allows for site-selective C-H bromination. DFT calculations of radical stabilization energies and spin density maps, along with LED-NMR kinetic analysis, support these findings. []
Q9: Are there applications of this compound beyond organic synthesis?
A9: Yes, MIDA has been explored for its coordination chemistry with various metal ions. For example, MIDA forms complexes with lead(II) ions, and these complexes have been studied for their interactions with bioligands like amino acids using voltammetric techniques. [] Additionally, MIDA complexes with hard metal ions like Al3+, Zr4+, Hf4+, and Th4+ have been investigated for their fluoride receptor properties. Notably, the zirconium(IV) complex of MIDA exhibits excellent fluoride binding ability. []
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